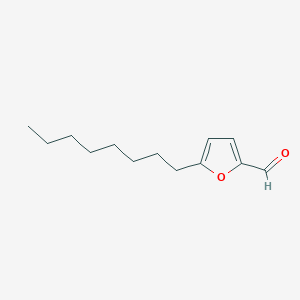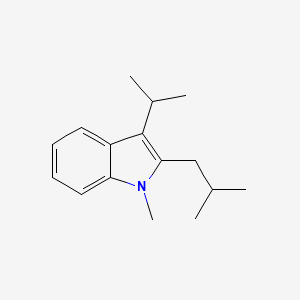
4-Dodecyl-4'-(2-methylbutoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dodecyl group and a 2-methylbutoxy group attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Dodecyl Group: The dodecyl group can be introduced via a Friedel-Crafts alkylation reaction using dodecyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Methylbutoxy Group: The 2-methylbutoxy group can be attached through an etherification reaction using 2-methylbutanol and a suitable base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to membrane interactions and lipid bilayer formation.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dodecylbiphenyl: Lacks the 2-methylbutoxy group, making it less amphiphilic.
4-(2-Methylbutoxy)biphenyl: Lacks the dodecyl group, affecting its hydrophobic interactions.
4-Dodecyl-4’-methoxybiphenyl: Contains a methoxy group instead of a 2-methylbutoxy group, altering its chemical reactivity.
Uniqueness
4-Dodecyl-4’-(2-methylbutoxy)-1,1’-biphenyl is unique due to the presence of both the dodecyl and 2-methylbutoxy groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
114212-59-8 |
|---|---|
Molekularformel |
C29H44O |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
1-dodecyl-4-[4-(2-methylbutoxy)phenyl]benzene |
InChI |
InChI=1S/C29H44O/c1-4-6-7-8-9-10-11-12-13-14-15-26-16-18-27(19-17-26)28-20-22-29(23-21-28)30-24-25(3)5-2/h16-23,25H,4-15,24H2,1-3H3 |
InChI-Schlüssel |
URLCJSXMOPEGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)

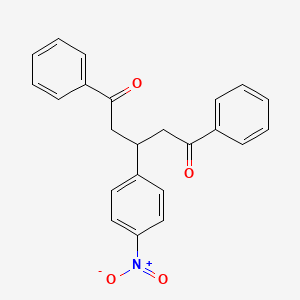

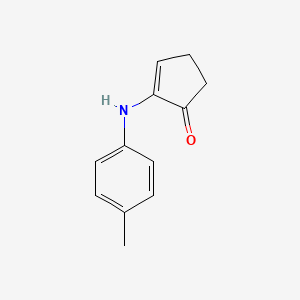
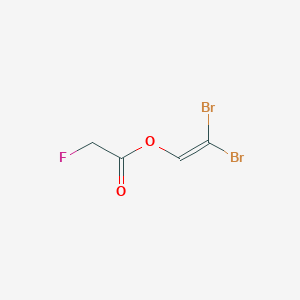
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

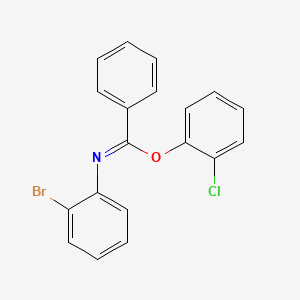
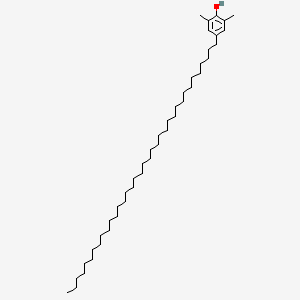
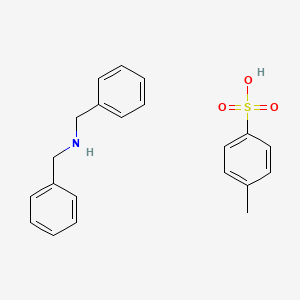
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
